[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate
[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate
Brand Name:
Vulcanchem
CAS No.:
139112-45-1
VCID:
VC21193442
InChI:
InChI=1S/C33H44N6O14/c1-13-23(27(46)22-18(11-50-32(34)47)33(48-6)30-19(37-30)10-39(33)25(22)26(13)45)35-9-7-8-21(44)38-31-24(36-14(2)40)29(52-17(5)43)28(51-16(4)42)20(53-31)12-49-15(3)41/h18-20,24,28-31,35,37H,7-12H2,1-6H3,(H2,34,47)(H,36,40)(H,38,44)
SMILES:
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCCC(=O)NC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Molecular Formula:
C33H44N6O14
Molecular Weight:
748.7 g/mol
[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate
CAS No.: 139112-45-1
Cat. No.: VC21193442
Molecular Formula: C33H44N6O14
Molecular Weight: 748.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139112-45-1 |
|---|---|
| Molecular Formula | C33H44N6O14 |
| Molecular Weight | 748.7 g/mol |
| IUPAC Name | [5-acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C33H44N6O14/c1-13-23(27(46)22-18(11-50-32(34)47)33(48-6)30-19(37-30)10-39(33)25(22)26(13)45)35-9-7-8-21(44)38-31-24(36-14(2)40)29(52-17(5)43)28(51-16(4)42)20(53-31)12-49-15(3)41/h18-20,24,28-31,35,37H,7-12H2,1-6H3,(H2,34,47)(H,36,40)(H,38,44) |
| Standard InChI Key | ZRPXANWPZVSJIZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCCC(=O)NC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCCC(=O)NC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator